2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrrolidine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Shares a similar aromatic structure but differs in functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with a dimethoxyphenyl group, used in different applications.
Uniqueness
2-[3-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is unique due to its combination of a benzoic acid core, a pyrrolidine ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
2-[3-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-27-16-10-11-18(20(14-16)28-2)19-8-5-13-23(19)21(24)12-9-15-6-3-4-7-17(15)22(25)26/h3-4,6-7,10-11,14,19H,5,8-9,12-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHJWUAOULMPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2C(=O)CCC3=CC=CC=C3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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